

# Spectroscopic Profile of 3,4-Difluoroanisole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Difluoroanisole

Cat. No.: B048514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4-difluoroanisole** (CAS No. 115144-40-6), a versatile intermediate in the pharmaceutical and agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

## Spectroscopic Data Summary

The empirical formula for **3,4-difluoroanisole** is  $C_7H_6F_2O$ , with a molecular weight of 144.12 g/mol. [1] The spectroscopic data presented below are compiled from publicly available databases and are consistent with the assigned structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **3,4-difluoroanisole**, providing detailed information about the hydrogen and carbon environments within the molecule.

### $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.10 - 7.30	m	-	Aromatic Protons (H-5, H-6)
~6.80 - 7.00	m	-	Aromatic Proton (H-2)
~3.80	s	-	Methoxy Protons (-OCH <sub>3</sub> )

Note: Predicted values based on the structure and data for similar compounds. Actual experimental values may vary slightly.

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~150 - 155 (dd)	C-4 (C-F)
~145 - 150 (dd)	C-3 (C-F)
~140 - 145	C-1 (C-O)
~118 - 122	C-6
~110 - 114	C-5
~105 - 109	C-2
~56	-OCH <sub>3</sub>

Note: Predicted values based on the structure and data for similar compounds. The carbons attached to fluorine will appear as doublets of doublets (dd) due to C-F coupling. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

The IR spectrum of **3,4-difluoroanisole** reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~1610, ~1510	Strong	C=C Aromatic Ring Stretch
~1280 - 1240	Strong	Aryl-O Stretch (Asymmetric)
~1200 - 1000	Strong	C-F Stretch
~1020	Strong	Aryl-O Stretch (Symmetric)

Note: Data is based on typical values for aromatic ethers and fluorinated aromatic compounds.

## Mass Spectrometry (MS)

Mass spectrometry of **3,4-difluoroanisole** provides information on its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity	Assignment
144	High	[M] <sup>+</sup> (Molecular Ion)
129	High	[M - CH <sub>3</sub> ] <sup>+</sup>
101	Medium	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> ] <sup>+</sup>

Note: The fragmentation data is based on information from the NIST Mass Spectrometry Data Center.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **3,4-difluoroanisole** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - A standard one-pulse sequence is used.
  - A sufficient number of scans (typically 8-16) are co-added to achieve a good signal-to-noise ratio.
  - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- **$^{13}\text{C}$  NMR Acquisition:**
  - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
  - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** As **3,4-difluoroanisole** is a liquid at room temperature, the spectrum can be obtained neat. A thin film of the liquid is placed between two potassium bromide (KBr)

or sodium chloride (NaCl) salt plates.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

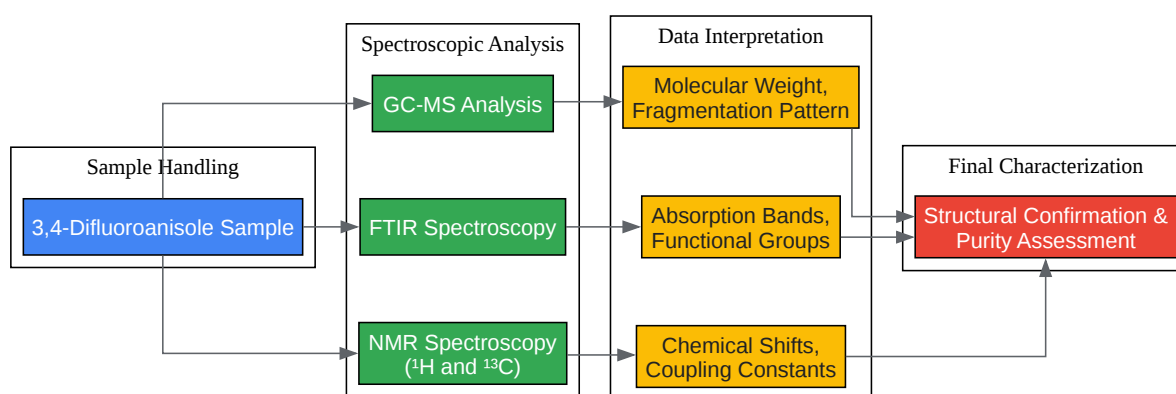
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. A dilute solution of **3,4-difluoroanisole** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium at a constant flow rate.
  - Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from any impurities.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

- Detection: The detector records the abundance of each ion.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **3,4-difluoroanisole**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3,4-difluoroanisole**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,4-Difluoroanisole | C7H6F2O | CID 568250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048514#spectroscopic-data-nmr-ir-ms-of-3-4-difluoroanisole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)